molecular formula C18H25NO B1141331 Dextromethorphan-d3 CAS No. 524713-56-2

Dextromethorphan-d3

Cat. No.: B1141331
CAS No.: 524713-56-2
M. Wt: 274.4 g/mol
InChI Key: MKXZASYAUGDDCJ-GQJJTUARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dextromethorphan-d3 is a deuterated form of dextromethorphan, a widely used antitussive (cough suppressant) found in many over-the-counter cold and cough medications. The deuterium atoms replace three hydrogen atoms in the molecule, which can alter its pharmacokinetic properties, making it useful for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dextromethorphan-d3 typically involves the incorporation of deuterium into the dextromethorphan molecule. This can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as high-pressure catalytic exchange and deuterated solvents to facilitate the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions

Dextromethorphan-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions include dextrorphan-d3, a primary metabolite, and other minor metabolites that result from further oxidation or reduction .

Scientific Research Applications

Pharmacokinetic Studies

Dextromethorphan-d3 serves as a valuable internal standard in pharmacokinetic studies due to its structural similarity to dextromethorphan while providing distinct mass characteristics. This allows for precise quantification in biological matrices.

Case Study: Drug-Drug Interaction

A recent study investigated the pharmacokinetic interactions between dextromethorphan and emvododstat, a CYP2D6 inhibitor. The results indicated significant increases in plasma concentrations of dextromethorphan when co-administered with emvododstat, highlighting the importance of this compound in understanding metabolic pathways and interactions.

ParameterDextromethorphan AloneDextromethorphan with Emvododstat
Cmax (pg/mL)20065847
AUC 0-last (h·pg/mL)18829157400
AUC 0-inf (h·pg/mL)21585362107

This data underscores the role of this compound in elucidating drug interactions and optimizing therapeutic regimens .

Analytical Method Development

This compound is instrumental in developing analytical methods for quantifying dextromethorphan and its metabolites in biological samples. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables sensitive detection and quantification.

Application Example: LC-MS/MS Method

A validated LC-MS/MS method employing this compound as an internal standard achieved a limit of quantification of 0.1 ng/mL for both dextromethorphan and dextrorphan. The method demonstrated high recovery rates and reproducibility, making it suitable for clinical and preclinical studies.

CompoundRecovery Rate (%)
Dextromethorphan95.4
Dextrorphan101.6

The high precision and low matrix effects obtained through this method facilitate accurate pharmacokinetic assessments .

Therapeutic Applications

Dextromethorphan has garnered interest beyond its antitussive properties, particularly in neurodegenerative disease research and pain management.

Case Study: Alzheimer's Disease

Research indicates that dextromethorphan may have potential applications in treating Alzheimer's disease by modulating N-methyl-D-aspartate receptor activity. A study explored the effects of Tinospora cordifolia extract on enhancing the bioavailability of dextromethorphan, suggesting a synergistic approach to managing neurodegeneration.

The study utilized this compound to assess pharmacokinetics, revealing that co-administration with the extract significantly improved the bioavailability of dextromethorphan, which is crucial for its therapeutic efficacy against Alzheimer's disease .

Case Study: Fibromyalgia Pain Management

In a pilot clinical trial, low-dose dextromethorphan was evaluated for its efficacy in reducing fibromyalgia-related pain. Participants reported at least a 20% reduction in baseline pain levels, demonstrating the compound's potential as an analgesic agent. The trial employed this compound to ensure accurate measurement of drug levels and effects .

Mechanism of Action

Dextromethorphan-d3 exerts its effects primarily through its action on the central nervous system. It is a low-affinity uncompetitive antagonist of the NMDA receptor and a sigma-1 receptor agonist. These interactions inhibit the cough reflex by acting on the medullary cough center in the brain . Additionally, this compound affects serotonin and norepinephrine reuptake, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dextromethorphan-d3 is unique due to its deuterium content, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can slow down the metabolic rate, leading to prolonged action and improved bioavailability. This makes this compound a valuable tool in both research and clinical settings .

Biological Activity

Dextromethorphan-d3 (DXM-d3) is a deuterated analog of dextromethorphan (DXM), a widely used over-the-counter cough suppressant that has garnered attention for its diverse biological activities. This article delves into the biological activity of DXM-d3, exploring its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Pharmacological Properties

Dextromethorphan is primarily known for its antitussive effects, but it also exhibits a range of other pharmacological activities, including:

  • NMDA Receptor Antagonism : DXM acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in excitatory neurotransmission. This property underlies its potential neuroprotective effects against excitotoxicity and inflammation .
  • Anti-inflammatory Effects : Studies have shown that DXM can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in modulating inflammatory responses .
  • Analgesic Effects : DXM has been reported to diminish hyperalgesia in pain models, indicating potential applications in pain management .

The biological activity of DXM-d3 can be attributed to several mechanisms:

  • Inhibition of Glutamate Excitotoxicity : By antagonizing NMDA receptors, DXM reduces glutamate-induced excitotoxicity, which is implicated in various neurodegenerative conditions .
  • Microglial Modulation : DXM inhibits the activation of microglia, the immune cells of the central nervous system (CNS). This inhibition can prevent neuroinflammation and protect dopaminergic neurons from degeneration .
  • CYP2D6 Metabolism : The pharmacokinetics of DXM-d3 may differ from that of non-deuterated DXM due to altered metabolism via cytochrome P450 enzymes. Studies indicate that co-administration with CYP2D6 inhibitors significantly increases plasma concentrations of DXM, potentially enhancing its therapeutic effects .

Case Studies and Clinical Trials

  • Cognitive and Depressive Behaviors : A study involving male and female rats treated with DXM showed significant increases in depression-like behavior in males. Cognitive impairments were observed in both sexes, highlighting the need for careful consideration of dosage and sex differences in response to treatment .
  • Fibromyalgia Treatment : A pilot study on low-dose DXM for fibromyalgia indicated a reduction in pain among participants. Although not statistically significant across the cohort, individual responses suggested potential benefits worth further exploration .
  • Abuse Potential : Despite its therapeutic benefits, there are documented cases of DXM abuse leading to severe psychological effects. These cases underscore the importance of monitoring usage patterns and educating patients about potential risks associated with high doses .

Comparative Data on Biological Activity

Parameter Dextromethorphan This compound
NMDA Receptor ActivityAntagonistAntagonist
Anti-inflammatory EffectsYesYes
Analgesic EffectsYesYes
CYP2D6 Metabolism InfluenceSignificantAltered

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Dextromethorphan-d3 in analytical research?

this compound is synthesized by replacing three hydrogen atoms with deuterium at specific positions (typically the N-methyl group). Characterization requires advanced techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) to confirm isotopic purity (>98%) and structural integrity . Researchers must validate synthetic protocols against pharmacopeial standards (e.g., USP/EP) to ensure reproducibility .

Q. How is this compound used as an internal standard in pharmacokinetic studies?

this compound serves as a stable isotope-labeled internal standard (SIL-IS) to improve accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its near-identical chemical properties to unlabeled dextromethorphan minimize matrix effects, enabling precise quantification of parent drug and metabolites in biological matrices (e.g., plasma, urine) . Method validation must include specificity, linearity (1–500 ng/mL), and intra-day/inter-day precision (<15% RSD) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is classified as acutely toxic (Category 3 for oral, dermal, and inhalation exposure) and flammable. Researchers must use personal protective equipment (PPE), conduct experiments in fume hoods, and adhere to waste disposal protocols for deuterated solvents (e.g., methanol) . Safety data sheets (SDS) should be reviewed for storage conditions (e.g., -20°C in sealed vials) .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence CYP450-mediated metabolic stability?

Deuterium incorporation at the N-methyl group reduces metabolic clearance by cytochrome P450 (CYP2D6/3A4) via the kinetic isotope effect (KIE). Advanced in vitro assays (e.g., human liver microsomes) paired with LC-MS/MS can quantify metabolic half-life (t1/2) differences between deuterated and non-deuterated analogs. Researchers should compare intrinsic clearance (CLint) values to assess deuterium’s impact on drug-drug interaction potential .

Q. What methodological challenges arise when validating this compound in multi-analyte panels for forensic toxicology?

Cross-reactivity with structurally similar opioids (e.g., dextrorphan-d3) and matrix effects from hemolyzed blood require rigorous method optimization. Researchers should perform spike-and-recovery experiments (85–115% recovery) and evaluate ion suppression/enhancement using post-column infusion . Data analysis tools must support traceability to NEMSIS/DHHS standards for regulatory compliance .

Q. How can conflicting pharmacokinetic data from this compound studies be resolved?

Discrepancies in bioavailability or metabolite ratios often stem from inter-individual CYP450 polymorphisms or inconsistent SIL-IS calibration. Researchers should:

  • Stratify participant cohorts by CYP2D6 genotype .
  • Validate LC-MS/MS methods using deuterated analogs of metabolites (e.g., dextrorphan-d3) to correct for ionization variability .
  • Apply multivariate statistical models to isolate deuterium-specific effects .

Q. What ethical considerations apply to human studies involving this compound?

Protocols must address informed consent for deuterated drug administration, especially regarding unknown long-term isotope effects. Ethical review boards require documentation of deuterium’s pharmacological inertness and justification for its use over non-labeled analogs. Participant selection must exclude individuals with hepatic impairment to mitigate CYP450-related risks .

Q. Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing deuterium’s impact on this compound’s pharmacokinetic parameters?

Non-linear mixed-effects modeling (NONMEM) is preferred for population pharmacokinetic analyses to account for variability in deuterium’s metabolic effects. Researchers should report 90% confidence intervals for AUC and Cmax ratios (deuterated vs. non-deuterated) to assess clinical significance .

Q. How should researchers document analytical method validation for regulatory submissions involving this compound?

Compliance with ICH Q2(R1) guidelines requires:

  • Specificity : No interference from metabolites or matrix components .
  • Accuracy/Precision : Within 85–115% recovery and <15% CV .
  • Stability : Bench-top, freeze-thaw, and long-term stability data under storage conditions . Full validation reports must cross-reference pharmacopeial monographs (e.g., USP ⟨1225⟩) .

Q. What are the implications of isotopic drift in long-term stability studies of this compound?

Deuterium loss (e.g., via exchange with protic solvents) can alter SIL-IS performance. Accelerated stability studies (40°C/75% RH for 6 months) with HR-MS monitoring are critical. Data should include degradation kinetics and corrective measures (e.g., desiccant use) .

Properties

CAS No.

524713-56-2

Molecular Formula

C18H25NO

Molecular Weight

274.4 g/mol

IUPAC Name

(1S,9S,10S)-4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3

InChI Key

MKXZASYAUGDDCJ-GQJJTUARSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC

Synonyms

(9α,13α,14α)-3-Methoxy-17-(methyl-d3)morphinan;  (+)-3-Methoxy-N-(methyl-d3)morphinan;  d-3-Methoxy-N-(methyl-d3)morphinan; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.